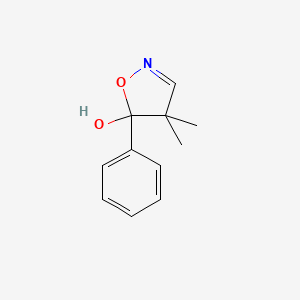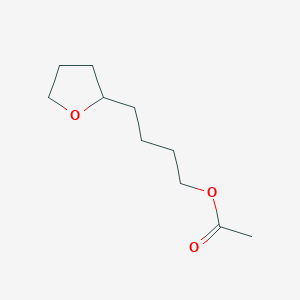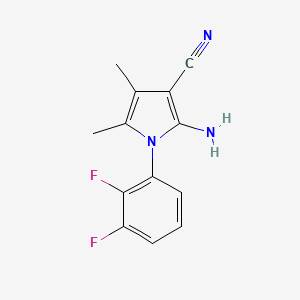![molecular formula C9H12N2O4 B12883534 4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid CAS No. 143469-03-8](/img/structure/B12883534.png)
4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-methylisoxazole-4-carboxamido)butanoic acid is a chemical compound that features a butanoic acid moiety linked to a 5-methylisoxazole ring via a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methylisoxazole-4-carboxamido)butanoic acid typically involves the formation of the isoxazole ring followed by the attachment of the butanoic acid moiety. One common method for synthesizing isoxazoles is through the cycloaddition reaction of nitrile oxides with alkynes or alkenes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-methylisoxazole-4-carboxamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidizing Agents: Oxone (potassium peroxymonosulfate) is commonly used for oxidizing isoxazole derivatives.
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles: Various nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of carboxylic acids or ketones, while reduction of the carboxamide group can yield amines.
Aplicaciones Científicas De Investigación
4-(5-methylisoxazole-4-carboxamido)butanoic acid has several scientific research applications:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(5-methylisoxazole-4-carboxamido)butanoic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
4-(5-methylisoxazole-4-carboxamido)butanoic acid can be compared with other isoxazole derivatives:
5-methylisoxazole-4-carboxylic acid: This compound lacks the butanoic acid moiety and has different chemical properties and applications.
4,5-diaryloisoxazol-3-carboxylic acids: These compounds have aryl groups attached to the isoxazole ring and are used as leukotriene biosynthesis inhibitors.
The uniqueness of 4-(5-methylisoxazole-4-carboxamido)butanoic acid lies in its specific structure, which combines the properties of the isoxazole ring and the butanoic acid moiety, making it a versatile compound for various applications.
Propiedades
Número CAS |
143469-03-8 |
|---|---|
Fórmula molecular |
C9H12N2O4 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C9H12N2O4/c1-6-7(5-11-15-6)9(14)10-4-2-3-8(12)13/h5H,2-4H2,1H3,(H,10,14)(H,12,13) |
Clave InChI |
FWMUCWSCXQOOHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NO1)C(=O)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-](/img/structure/B12883464.png)
![Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate](/img/structure/B12883467.png)

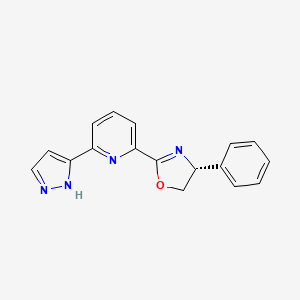
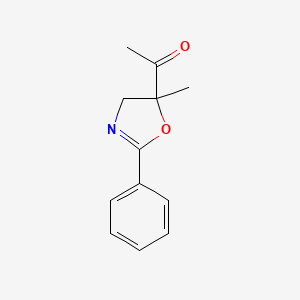

![[2-(5-Phenyl-1,2-oxazol-3-yl)phenyl]acetic acid](/img/structure/B12883514.png)
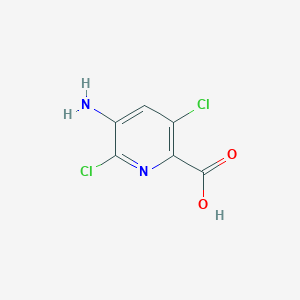
![Benzamide, 3-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-](/img/structure/B12883521.png)
